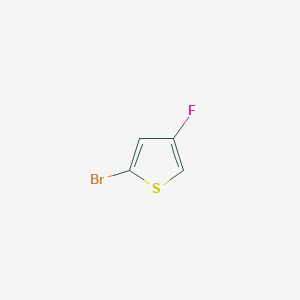

2-Bromo-4-fluorothiophene

Overview

Description

2-Bromo-4-fluorothiophene is a halogenated thiophene, a class of compounds known for their interesting electronic properties and potential applications in materials science. The presence of both bromine and fluorine atoms on the thiophene ring can significantly influence its reactivity and electronic characteristics, making it a valuable intermediate for various chemical syntheses and applications in optoelectronic devices.

Synthesis Analysis

The synthesis of halogenated thiophenes, such as 2-Bromo-4-fluorothiophene, often involves nucleophilic aromatic substitution reactions. For instance, a related compound, 3-fluorothiophene, was synthesized from 2-bromo-3-chlorothiophene using cyanocupper followed by a series of reactions including fluoration, hydrolysis, and decarboxylation to yield the desired product in good yield . This method showcases the general approach to synthesizing fluorinated thiophenes, which could be adapted for the synthesis of 2-Bromo-4-fluorothiophene.

Molecular Structure Analysis

The molecular structure of halogenated thiophenes is typically characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, a related compound with a bromo and fluoro substituent on a phenyl ring was analyzed using single-crystal X-ray diffraction, revealing its crystalline structure and confirming the chemical structure . Such detailed structural analysis is crucial for understanding the properties and reactivity of 2-Bromo-4-fluorothiophene.

Chemical Reactions Analysis

Halogenated thiophenes like 2-Bromo-4-fluorothiophene can participate in various chemical reactions, including cross-coupling reactions, which are useful for creating extended conjugated materials. For instance, dithieno[3,2-b:2',3'-d]phospholes with fluorinated phenyl substituents were synthesized and further reacted through cross-coupling to afford materials with different substitution patterns . These reactions are indicative of the potential transformations that 2-Bromo-4-fluorothiophene could undergo to yield novel materials with desirable electronic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated thiophenes are influenced by the nature and position of the substituents on the thiophene ring. The presence of electron-withdrawing groups such as fluorine can stabilize the lowest unoccupied molecular orbital (LUMO) levels, as observed in the optoelectronic properties of fluorinated dithieno[3,2-b:2',3'-d]phospholes . Additionally, the molecular electrostatic surface analysis of a related imidazole derivative indicated that the presence of fluorine and bromine atoms affects the charge distribution within the molecule . These findings suggest that 2-Bromo-4-fluorothiophene would exhibit unique electronic properties that could be exploited in various applications.

Scientific Research Applications

Electronic Properties of Conjugated Polythiophenes

2-Bromo-4-fluorothiophene derivatives are instrumental in tuning the electronic properties of conjugated polythiophenes. A study by Gohier et al. (2013) explored this by synthesizing 3-Fluoro-4-hexylthiophene through a series of chemical reactions. They found that the resulting compounds displayed different electronic properties, which were analyzed using cyclic voltammetry and UV-vis spectroscopy. This research suggests potential applications in materials science, particularly in the development of electronic and optoelectronic devices (Gohier, Frère, & Roncali, 2013).

Synthesis of Bis(perylene diimide)–Donor Electron-Transport Materials

Zhang et al. (2013) conducted research on 2-Bromo perylene diimide, which is closely related to 2-Bromo-4-fluorothiophene. Their study involved synthesizing 2-Bromo-N,N′-bis(2-octyldodecyl)perylene-3,4:9,10-bis(dicarboximide) and using it in the synthesis of bis(perylene diimide)–donor electron-transport materials. This work has implications for the development of materials used in organic field-effect transistors, contributing to advancements in organic electronics (Zhang, Singh, Hwang, Barlow, Kippelen, & Marder, 2013).

Polymer Synthesis and Properties

Fei et al. (2015) investigated the influence of backbone fluorination in regioregular poly(3-alkyl-4-fluoro)thiophenes. They demonstrated that the fluorine group in the polymer backbone leads to an increase in the polymer's ionization potential without significantly changing its optical band gap. This study provides valuable insights into the synthesis and properties of fluorinated polymers, which are relevant in the field of materials science, particularly for applications in organic electronics and photovoltaics (Fei, Boufflet, Wood, Wade, Moriarty, Gann, Ratcliff, McNeill, Sirringhaus, Kim, & Heeney, 2015).

Applications in Organic Synthesis

A study by Shirinian et al. (2012) explored the bromination of 2,3-diarylcyclopent-2-en-1-ones, closely related to 2-Bromo-4-fluorothiophene. They found that depending on the brominating reagent and the nature of the solvent, bromine atoms could be introduced at various positions. This research is significant for organic synthesis, offering methods for the synthesis of bromo-substituted compounds, which are important synthons in organic chemistry (Shirinian, Lonshakov, Kachala, Zavarzin, Shimkin, Lvov, & Krayushkin, 2012).

Safety and Hazards

2-Bromo-4-fluorothiophene is a flammable liquid and vapor . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting/equipment, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

Thiophene derivatives have been known to exhibit antioxidant and antimicrobial activities .

Mode of Action

It is likely that the compound interacts with its targets through the bromine and fluorine substituents, which can form halogen bonds with proteins and other biomolecules .

Result of Action

Given the known activities of thiophene derivatives, it is possible that the compound could have antioxidant and antimicrobial effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-4-fluorothiophene . For instance, the compound is recommended to be stored under inert gas at temperatures below 0°C .

properties

IUPAC Name |

2-bromo-4-fluorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFS/c5-4-1-3(6)2-7-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXVZGDRWPSION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32431-65-5 | |

| Record name | 2-Bromo-4-fluorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)

![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)